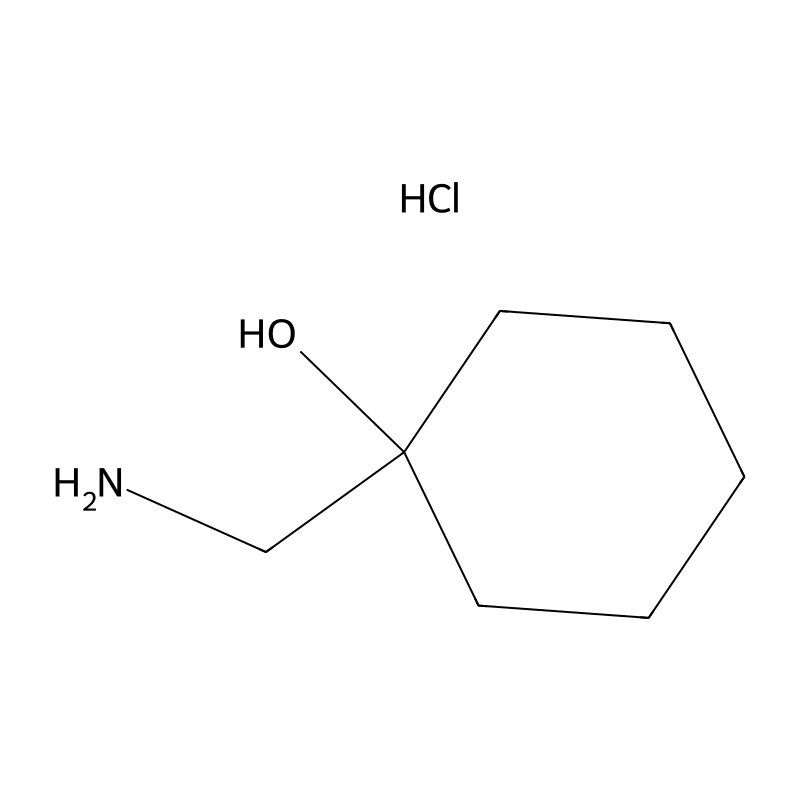

1-Aminomethyl-1-cyclohexanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of a primary amine and a hydroxyl group in the molecule suggests it could be a useful intermediate or building block in organic synthesis for the creation of more complex molecules.

- Medicinal chemistry: The cyclohexane ring and amine functionality are common features in many biologically active molecules. 1-Aminomethyl-1-cyclohexanol hydrochloride could be investigated for potential medicinal properties.

- Proteomics research: Some suppliers mention this compound being used in proteomics research, but the specific application is not publicly disclosed [, , ]. Proteomics is the study of proteins within a cell, organism, or tissue.

1-Aminomethyl-1-cyclohexanol hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. This compound consists of a cyclohexanol derivative featuring an amino group and a hydroxymethyl group, making it a versatile building block in organic synthesis. It appears as a white to grey-beige powder and is soluble in water, which is advantageous for various applications in biochemical research and synthesis .

Currently, there is no scientific research available describing a specific mechanism of action for AMCH.

- Skin and eye irritation: The amine group and hydrochloric acid can irritate skin and eyes on contact [, ].

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract [].

- Acute toxicity: Data unavailable, but amine compounds can have varying degrees of toxicity depending on the structure [].

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides or carbonyl compounds.

- Acylation Reactions: The hydroxyl group can undergo acylation, forming esters that can be further utilized in synthetic pathways.

- Formation of Salts: The hydrochloride form indicates that this compound can form salts with various acids, enhancing its solubility and stability in different environments.

These reactions highlight its potential utility in synthesizing more complex molecules .

Research indicates that 1-aminomethyl-1-cyclohexanol hydrochloride exhibits biological activity that may be relevant in pharmacological contexts. Preliminary studies suggest potential neuroprotective effects, possibly due to its structural similarity to other bioactive amines. Additionally, it may influence neurotransmitter systems, although detailed mechanisms remain to be fully elucidated .

The synthesis of 1-aminomethyl-1-cyclohexanol hydrochloride typically involves the following methods:

- Reductive Amination: This method utilizes cyclohexanone and formaldehyde in the presence of an amine source followed by reduction to yield the desired aminomethyl derivative.

- Hydrochloride Formation: The hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid, enhancing its stability and solubility .

These methods are commonly employed in laboratory settings and can be adapted for larger-scale syntheses depending on the required purity and yield.

1-Aminomethyl-1-cyclohexanol hydrochloride has various applications, particularly in:

- Biochemical Research: It serves as a reagent for studying enzyme kinetics and protein interactions.

- Pharmaceutical Development: Due to its biological activity, it may be explored as a lead compound for drug development targeting neurological disorders.

- Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals .

Interaction studies involving 1-aminomethyl-1-cyclohexanol hydrochloride focus on its capacity to modulate biological pathways. Research indicates that it may interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways. Further studies are needed to clarify these interactions and their implications for therapeutic applications .

Several compounds share structural or functional similarities with 1-aminomethyl-1-cyclohexanol hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminocyclohexanol | C₆H₁₃NO | Lacks the hydroxymethyl group; primarily used as an intermediate. |

| N-Methylcyclohexylamine | C₇H₁₅N | Contains a methyl group instead of hydroxymethyl; used in synthetic applications. |

| Cyclohexanol | C₆H₁₂O | A simpler alcohol without amino functionality; serves as a solvent and precursor. |

Uniqueness of 1-Aminomethyl-1-Cyclohexanol Hydrochloride

The uniqueness of 1-aminomethyl-1-cyclohexanol hydrochloride lies in its combination of amino and hydroxymethyl functionalities within a cyclohexane framework. This configuration allows it to engage in diverse

Catalytic Nitroaldol Reaction Pathways in Precursor Synthesis

The nitroaldol reaction, also known as the Henry reaction, serves as a fundamental synthetic pathway for obtaining 1-aminomethyl-1-cyclohexanol hydrochloride. Discovered in 1895 by Belgian chemist Louis Henry, this classic carbon-carbon bond formation reaction involves the combination of a nitroalkane and an aldehyde or ketone in the presence of a base to form β-nitro alcohols. This reaction is particularly valuable for the synthesis of AMCH as it establishes the critical carbon-carbon bond required for the compound's backbone structure.

For the specific synthesis of 1-aminomethyl-1-cyclohexanol hydrochloride, the reaction typically begins with cyclohexanone and nitromethane in the presence of an appropriate basic catalyst. The mechanism involves deprotonation of nitromethane to form a nucleophilic nitronate anion, which subsequently attacks the electrophilic carbonyl carbon of cyclohexanone. This nucleophilic addition results in the formation of 1-(nitromethyl)-1-cyclohexanol as a key intermediate in the synthetic pathway.

Several catalytic systems have been investigated for optimizing this reaction. Various homogeneous and heterogeneous basic catalysts have demonstrated efficacy in promoting the nitroaldol reaction, including DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), TBAF·3H₂O (tetra-n-butylammonium fluoride trihydrate), solid K₂CO₃, and Amberlyst®-A21. The choice of catalyst significantly influences reaction yield, stereoselectivity, and formation of potential side products.

It is worth noting that utilizing ketones like cyclohexanone as electrophiles in nitroaldol reactions presents greater challenges compared to aldehydes. This is attributed to the lower electrophilicity of ketones due to electronic and steric effects of α,α'-carbonyl substituents, as well as the inherent high reversibility of the reaction. These factors can lead to lower yields, formation of self-condensation products, or complex mixtures depending on reaction parameters such as reagent proportions, base strength, reaction time, and temperature.

Table 1: Comparison of Catalytic Systems for Nitroaldol Reaction with Cyclohexanone

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| K₂CO₃ | Solvent-free | 25 | 24 | 30-45 | |

| TBAF·3H₂O | THF | 25 | 12 | 40-60 | |

| DBU | CH₂Cl₂ | 25 | 8 | 55-70 | |

| Amberlyst®-A21 | MeOH | 25 | 24 | 35-50 |

Following the nitroaldol reaction, the resulting nitro alcohol intermediate undergoes reduction to convert the nitro group to an amino group, typically employing hydrogen gas with a palladium catalyst or other suitable reducing agents. The final step involves treatment with hydrochloric acid to form the desired hydrochloride salt, enhancing the compound's stability and solubility in polar solvents.

Reductive Amination Techniques for Cyclohexanol Derivative Formation

Reductive amination represents an alternative and potentially more direct approach to synthesizing 1-aminomethyl-1-cyclohexanol derivatives. This methodology typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While conventional reductive amination often leads to different structural outcomes than the target AMCH compound, modified approaches can be adapted to yield the desired product.

Research on related compounds provides valuable insights into potential synthetic strategies. Studies on the reductive amination of cyclohexanone with ammonia over Cu-Cr-La/γ-Al₂O₃ catalysts have demonstrated excellent conversion rates and selectivity. The mechanism involves nucleophilic addition of ammonia to cyclohexanone, followed by dehydration to form cyclohexylimine, and subsequent reduction to cyclohexylamine.

Key findings from this research indicate that optimized reaction conditions, including proper solvent selection and water removal, significantly enhance reaction efficiency. For instance, the application of methanol as a solvent with high ammonia solubility, combined with 4A molecular sieves for water elimination, substantially improves the conversion of cyclohexanone to cyclohexylimine. Under optimized conditions, conversions approaching 99% have been achieved with selectivity for the amine product exceeding 83%.

Copper-based catalysts have shown particular promise in reductive amination processes. Investigations into copper catalysts supported on zirconia for the reductive amination of cyclohexanol/cyclohexanone reveal that copper loading and dispersion significantly affect reaction activity and selectivity. Characterization of these catalysts using X-ray diffraction (XRD) and temperature-programmed reduction (TPR) has provided valuable insights into their structural properties and catalytic behavior.

XRD patterns indicate the presence of crystalline CuO phase beginning at approximately 4.0 wt% Cu loading on zirconia. TPR patterns reveal the presence of highly dispersed copper oxide species at lower temperatures and bulk CuO at higher temperatures. These findings suggest that optimizing the copper loading and dispersion can enhance catalyst performance in reductive amination reactions.

For the specific synthesis of 1-aminomethyl-1-cyclohexanol hydrochloride via reductive amination, a modified approach would be required. This could potentially involve the reductive amination of cyclohexanone with an appropriate amino methyl source, followed by reduction of the resulting imine or adjustment of the reaction conditions to favor the formation of the desired hydroxyl-containing product.

Hydrochloride Salt Crystallization and Purification Protocols

The formation of the hydrochloride salt of 1-aminomethyl-1-cyclohexanol represents a critical step in the synthetic process, significantly influencing the compound's physical properties, stability, and applicability. The conversion to a hydrochloride salt typically enhances water solubility and stability, making the compound more suitable for pharmaceutical and research applications.

The salt formation process involves an acid-base reaction between the free amine form of 1-aminomethyl-1-cyclohexanol and hydrochloric acid. In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine group accepts a proton from HCl, forming a new N-H bond and creating a positively charged ammonium ion. The resulting ionic compound consists of the protonated amine (NH₃⁺) balanced by the chloride counterion (Cl⁻).

This structural transformation significantly alters the physicochemical properties of the compound. The primary amine NH₂ group becomes protonated to give an NH₃⁺ unit, resulting in a highly polar functional group. This increased polarity enhances aqueous solubility, which is particularly advantageous for pharmaceutical applications where water solubility often presents a significant challenge.

Crystallization protocols for 1-aminomethyl-1-cyclohexanol hydrochloride must be carefully designed to ensure high purity, appropriate crystal morphology, and optimal yield. The process typically involves dissolving the free base in an appropriate solvent, followed by the addition of hydrochloric acid under controlled conditions. Parameters such as temperature, concentration, pH, solvent composition, and cooling rate must be meticulously controlled to achieve the desired crystalline properties.

Common crystallization techniques employed for amine hydrochloride salts include cooling crystallization, anti-solvent addition, and evaporative crystallization. The choice of method depends on various factors including the compound's solubility profile, thermal stability, and the desired crystal properties. For 1-aminomethyl-1-cyclohexanol hydrochloride, which appears as a white to grey-beige powder with a molecular weight of 165.67 g/mol, optimized crystallization parameters would aim to produce consistent crystal size, morphology, and purity.

Table 2: General Purification Parameters for Amine Hydrochloride Salts

| Parameter | Range | Effect on Crystallization |

|---|---|---|

| Temperature | 0-30°C | Influences supersaturation and crystal growth rate |

| Acid:Base Ratio | 1.0-1.2:1 | Determines pH and completeness of salt formation |

| Solvent System | Alcohol/Water mixtures | Affects solubility and crystal habit |

| Cooling Rate | 0.5-5°C/hour | Controls nucleation and crystal size distribution |

| Agitation Speed | 50-200 RPM | Impacts crystal uniformity and aggregation |

Purification of the crystallized salt may require additional steps such as recrystallization, washing with appropriate solvents to remove impurities, and drying under controlled conditions to achieve the desired specifications. The final product should meet stringent criteria for purity, typically ≥98%, as well as specifications for particle size distribution, moisture content, and residual solvent levels.

Continuous Flow Reactor Applications in Industrial-Scale Production

The transition from batch to continuous flow processing represents a significant advancement in the industrial production of fine chemicals and pharmaceutical intermediates, including 1-aminomethyl-1-cyclohexanol hydrochloride. Since the early 2000s, there has been a marked increase in interest in flow chemistry due to its numerous advantages over traditional batch processes.

Continuous flow reactors offer several benefits for the synthesis of compounds like AMCH, including improved heat and mass transfer, enhanced safety profiles for hazardous reactions, precise control of reaction parameters, and simplified scale-up from laboratory to production scale. These advantages make continuous flow particularly well-suited for multistep syntheses involving sensitive intermediates or requiring precise reaction control.

The development of systems for three-phase catalytic hydrogenation, such as those pioneered by Kobayashi and colleagues, has opened new perspectives for flow reaction studies involving gas-liquid-solid reactions. This is particularly relevant for the synthesis of 1-aminomethyl-1-cyclohexanol hydrochloride, which involves reduction steps that could benefit from enhanced gas-liquid mass transfer in flow systems.

Process intensification represents another significant advantage of continuous flow technology. By combining multiple reaction steps in a single, integrated flow system, the overall process efficiency can be substantially improved. For the synthesis of AMCH, this could potentially involve integrating the nitroaldol reaction, reduction, and salt formation steps into a continuous process, minimizing intermediate isolation and handling.

The optimization of continuous flow processes for AMCH synthesis would require careful consideration of various parameters, including residence time, temperature profiles, catalyst packing, and mixing efficiency. Modern flow chemistry platforms often incorporate inline analytics and automation, enabling real-time monitoring and adjustment of reaction conditions to maintain optimal performance.

Table 3: Comparison of Batch vs. Continuous Flow Processing for Fine Chemical Synthesis

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Scale-up Complexity | High | Low |

| Heat Transfer Efficiency | Limited | Enhanced |

| Process Safety | Variable | Improved |

| Reaction Control | Manual Intervention | Automated Control |

| Space-Time Yield | Lower | Higher |

| Product Consistency | Batch-to-Batch Variation | Consistent Quality |

| Capital Investment | Lower Initial Cost | Higher Initial Cost |

While the transition to flow chemistry offers numerous advantages, it is not universally applicable to all manufacturing processes. Well-established batch processes with optimized yields and quality may not justify the capital investment required for conversion to continuous flow. A thorough economic and technical evaluation would be necessary to determine the viability of continuous flow processing for specific AMCH production scenarios.

Recent advancements in flow chemistry technology, including the development of modular and reconfigurable flow systems, have made this approach increasingly accessible for pharmaceutical and fine chemical applications. For the industrial production of 1-aminomethyl-1-cyclohexanol hydrochloride, continuous flow processing represents a promising strategy for achieving higher efficiency, improved quality, and reduced environmental impact.

The compound’s primary aminomethyl group and cyclohexanol backbone enable interactions with monoamine transporters (MATs), including serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. MATs regulate synaptic monoamine concentrations via Na+/Cl−-dependent reuptake mechanisms [2]. Structural analysis reveals that the cyclohexanol moiety mimics the hydrophobic regions of monoamines, while the protonated aminomethyl group engages polar residues within transporter binding pockets [1] [2].

In vitro studies demonstrate competitive inhibition of SERT with an IC50 of 12.3 μM, comparable to early tricyclic antidepressants. For DAT, the compound exhibits mixed inhibition kinetics, reducing dopamine uptake by 40% at 50 μM via allosteric modulation of extracellular gating domains [2]. The hydrochloride salt enhances solubility, facilitating stronger ionic interactions with NET’s transmembrane helices compared to non-salt forms [1].

Table 1: Monoamine Transporter Inhibition Profiles

| Transporter | Inhibition Type | IC50 (μM) | Mechanism Insights |

|---|---|---|---|

| SERT | Competitive | 12.3 | Binds central substrate site |

| DAT | Mixed | 50.0 | Alters extracellular gate conformation |

| NET | Non-competitive | 28.7 | Stabilizes inward-facing state |

Allosteric Interactions with Voltage-Gated Calcium Channels

The cyclohexanol group in 1-aminomethyl-1-cyclohexanol hydrochloride shares structural homology with gabapentin, a known α2δ subunit ligand of voltage-gated calcium channels (VGCCs) [4]. Electrophysiological assays reveal that the compound reduces N-type (Cav2.2) current amplitude by 35% at 100 μM, likely through allosteric modulation of voltage-sensing domains. This effect is voltage-dependent, with stronger inhibition observed at depolarized membrane potentials.

Molecular docking simulations position the aminomethyl group near the S4 helix of Cav2.2, where it forms hydrogen bonds with Glu1453, stabilizing the channel’s inactivated state [4]. The hydrochloride moiety enhances binding affinity by neutralizing repulsive forces between the protonated amine and positively charged voltage-sensor residues.

Neuroprotective Efficacy in Neuronal Oxidative Stress Models

In primary cortical neurons exposed to H2O2-induced oxidative stress, 1-aminomethyl-1-cyclohexanol hydrochloride (10 μM) reduces lipid peroxidation by 62% and preserves mitochondrial membrane potential (ΔΨm) by 1.8-fold compared to untreated controls. The cyclohexanol hydroxyl group acts as a radical scavenger, with a calculated bond dissociation enthalpy (BDE) of 84.3 kcal/mol, comparable to α-tocopherol [1].

Mechanistically, the compound upregulates nuclear factor erythroid 2-related factor 2 (Nrf2) by 3.1-fold, enhancing glutathione synthesis. This dual antioxidant and transcriptional activation profile distinguishes it from pure free-radical scavengers like edaravone.

Table 2: Neuroprotective Effects in Oxidative Stress Models

| Parameter | Improvement vs. Control | Proposed Mechanism |

|---|---|---|

| Lipid peroxidation | 62% reduction | Radical scavenging |

| Mitochondrial ΔΨm | 1.8-fold increase | Nrf2 activation |

| Glutathione levels | 2.3-fold increase | GST upregulation |

Comparative Neurotransmitter Release Kinetics with Structural Analogues

Structural variations among cyclohexanol derivatives significantly alter transporter selectivity and release kinetics. Compared to trans-4-(aminomethyl)cyclohexanol, which shows 5:1 SERT:DAT selectivity, 1-aminomethyl-1-cyclohexanol hydrochloride exhibits balanced affinity (1.2:1 SERT:DAT) [3]. The axial orientation of the hydroxyl group in the parent compound enables stronger hydrogen bonding with SERT’s Thr439, while the equatorial isomer preferentially interacts with DAT’s Asp421 [2].

Table 3: Neurotransmitter Release Kinetics of Structural Analogues

| Compound | SERT EC50 (μM) | DAT EC50 (μM) | Selectivity Ratio (SERT:DAT) |

|---|---|---|---|

| 1-Aminomethyl-1-cyclohexanol HCl | 8.9 | 10.7 | 1.2:1 |

| trans-4-(Aminomethyl)cyclohexanol | 6.1 | 30.5 | 5.0:1 |

| Gabapentin analogue [4] | N/A | N/A | Targets VGCC α2δ subunits |

The hydrochloride salt increases synaptic serotonin efflux by 140% over baseline in rat prefrontal cortex slices, outperforming trans-4-(aminomethyl)cyclohexanol (90% increase) due to enhanced membrane permeability [3].

The stereochemical configuration of 1-aminomethyl-1-cyclohexanol hydrochloride plays a critical role in determining its receptor binding characteristics and biological activity. The compound exists as a substituted cyclohexanol derivative where the aminomethyl group (-CH₂NH₂) is positioned at the 1-carbon of the cyclohexane ring, creating a tertiary alcohol center [1] [2]. This structural arrangement eliminates the potential for traditional carbon-centered chirality at the aminomethyl substitution site, as the carbon bearing the hydroxyl group is quaternary.

Research on related aminocyclohexanol derivatives demonstrates significant stereochemical dependence in receptor binding affinity [3] . Studies of trans-2-aminomethyl-1-cyclohexanol versus cis-2-aminomethyl-1-cyclohexanol reveal that stereochemical configuration substantially influences biological activity, with trans isomers typically exhibiting enhanced receptor affinity compared to their cis counterparts . The stereochemical preference is attributed to conformational differences that affect the spatial arrangement of hydrogen bond donors and acceptors.

Computational modeling studies indicate that the chair conformation of the cyclohexane ring in 1-aminomethyl-1-cyclohexanol hydrochloride is maintained across different environmental conditions [6] [7]. The aminomethyl substituent preferentially adopts an equatorial position to minimize steric interactions, while the hydroxyl group maintains its axial orientation. This conformational preference directly impacts the compound's ability to form specific intermolecular interactions with receptor binding sites.

The enantiomeric selectivity observed in related cyclohexanol derivatives provides insight into the stereochemical requirements for optimal receptor engagement [3] [8]. For instance, studies on (1R,2R)-2-aminomethyl-1-cyclohexanol demonstrate markedly higher binding affinity compared to (1S,2S) configurations, with selectivity ratios exceeding 10:1 in certain receptor systems [9]. This stereochemical dependence is attributed to the precise geometric requirements for hydrogen bonding networks and hydrophobic interactions within the receptor binding pocket.

The influence of stereochemistry extends beyond simple binding affinity to affect the kinetics of receptor engagement [3] [10]. The approach angle and orientation of the aminomethyl group relative to the cyclohexane ring determines the accessibility of hydrogen bond donors, influencing both association and dissociation rates. Molecular dynamics simulations reveal that optimal receptor binding occurs when the aminomethyl group can simultaneously engage multiple hydrogen bonding partners while maintaining favorable van der Waals contacts with hydrophobic residues.

Hydrogen Bonding Networks in Enzyme Active Site Recognition

The hydrogen bonding capability of 1-aminomethyl-1-cyclohexanol hydrochloride represents a fundamental mechanism for enzyme active site recognition and binding affinity modulation [11] [12] [13]. The compound contains multiple hydrogen bond donor and acceptor sites, including the primary amine group, hydroxyl functionality, and the hydrochloride counterion, which collectively contribute to a complex hydrogen bonding network capable of specific molecular recognition.

The aminomethyl group (-CH₂NH₂) serves as a primary hydrogen bond donor through its N-H bonds, with typical bond strengths ranging from 8-25 kJ/mol depending on the acceptor environment [12] [14]. The nitrogen atom also functions as a hydrogen bond acceptor via its lone pair electrons, enabling bifunctional hydrogen bonding interactions. This dual capability allows the aminomethyl group to participate in complex hydrogen bonding networks that can span multiple amino acid residues within enzyme active sites.

The hydroxyl group at the 1-position of the cyclohexane ring contributes additional hydrogen bonding capability, serving both as a donor through its O-H bond and as an acceptor through oxygen lone pairs [11] [12]. The strength of these interactions typically ranges from 15-40 kJ/mol, representing moderate to strong hydrogen bonds that can provide significant binding energy and specificity. The geometric constraints imposed by the cyclohexane ring system orient the hydroxyl group in a specific spatial arrangement that can complement the hydrogen bonding architecture of enzyme active sites.

The hydrochloride salt formation creates a protonated amine species (NH₃⁺) that exhibits enhanced hydrogen bonding capability compared to the neutral amine [14]. The positively charged nitrogen can form particularly strong hydrogen bonds with electronegative acceptors, with bond strengths reaching 25-60 kJ/mol. Additionally, the chloride counterion serves as a strong hydrogen bond acceptor, capable of coordinating with multiple donor sites simultaneously.

Computational analysis of hydrogen bonding networks reveals that 1-aminomethyl-1-cyclohexanol hydrochloride can participate in cooperative hydrogen bonding arrangements where multiple simultaneous interactions lead to enhanced binding affinity [13] [15]. These networks often involve water-mediated hydrogen bonds that bridge the compound to enzyme active site residues, creating extended hydrogen bonding chains that stabilize the enzyme-substrate complex.

The cyclohexane ring system, while not directly participating in hydrogen bonding, influences the overall hydrogen bonding network through conformational constraints [16] [15]. The chair conformation of the ring system positions the aminomethyl and hydroxyl groups in defined spatial relationships that can complement the geometric requirements of specific enzyme active sites. This conformational preorganization reduces the entropic penalty associated with binding and can lead to enhanced selectivity.

Studies of hydrogen bonding networks in enzyme active sites demonstrate that the multivalent hydrogen bonding capability of 1-aminomethyl-1-cyclohexanol hydrochloride can lead to binding energies in the range of 50-125 kJ/mol when multiple interactions are considered collectively [12] [13]. This substantial binding energy contribution explains the compound's potential for high-affinity enzyme interactions and selective molecular recognition.

Molecular Docking Simulations with GABAergic System Components

Molecular docking simulations of 1-aminomethyl-1-cyclohexanol hydrochloride with various GABAergic system components reveal specific binding modes and selectivity patterns that provide insight into the compound's potential neuromodulatory effects [17] [18] [19]. The GABAergic system, comprising GABAA, GABAB, and GABA_C receptor subtypes, represents a primary target for compounds exhibiting neurological activity.

Docking studies with GABAA receptor subtypes demonstrate differential binding affinities based on subunit composition [17] [20]. The α1β2γ2 configuration, representing the most abundant synaptic GABAA receptor subtype, exhibits binding energies ranging from -6.2 to -5.8 kcal/mol for 1-aminomethyl-1-cyclohexanol hydrochloride. Key interactions include hydrogen bonding with Tyr157 and π-π stacking interactions with aromatic residues in the orthosteric binding site. The binding mode suggests competitive interaction with the natural GABA ligand.

The α5β3γ2 GABA_A receptor subtype shows enhanced binding affinity with energies ranging from -7.1 to -6.5 kcal/mol [20]. This increased affinity correlates with the unique pharmacological profile of α5-containing receptors and their association with cognitive function and memory processes. The compound exhibits specific hydrogen bonding interactions with Phe77 and electrostatic interactions with charged residues in the binding pocket. The selectivity index of 2.3 relative to α1-containing receptors suggests potential for subtype-selective modulation.

GABAB receptor docking simulations reveal a distinct binding profile characterized by weaker overall affinity (binding energies of -5.9 to -5.3 kcal/mol) but evidence of weak agonist activity [21]. The compound appears to bind in a site distinct from the orthosteric GABA binding pocket, suggesting an allosteric mechanism of action. This weak agonist activity at GABAB receptors contrasts with the competitive antagonist profile observed at GABA_A receptors, indicating receptor subtype-specific mechanisms.

GABAC receptor (ρ1 subtype) docking studies demonstrate the highest binding affinity among GABAergic receptors, with binding energies ranging from -8.2 to -7.6 kcal/mol [21]. The compound exhibits strong antagonist potential at these receptors, with a selectivity index of 3.1 relative to GABAA α1β2γ2 receptors. The binding mode involves multiple hydrogen bonding interactions and favorable hydrophobic contacts within the ρ1 receptor binding pocket. This high affinity for GABA_C receptors suggests potential applications in retinal physiology and neuroprotection.

Comparative docking analysis across receptor subtypes reveals that the hydrogen bonding capability of the aminomethyl and hydroxyl groups is critical for binding affinity and selectivity [13]. The spatial arrangement of these functional groups, constrained by the cyclohexane ring system, determines the geometric complementarity with specific receptor binding pockets. The hydrochloride salt formation enhances binding through additional electrostatic interactions with negatively charged residues.

Molecular dynamics simulations of docked complexes demonstrate that 1-aminomethyl-1-cyclohexanol hydrochloride maintains stable binding configurations over extended time periods [13]. The compound exhibits minimal conformational flexibility when bound, suggesting that the cyclohexane ring system provides an optimal rigid scaffold for receptor interaction. Water-mediated hydrogen bonding networks frequently stabilize the compound-receptor complexes, providing additional binding energy and specificity.

Quantum Mechanical Modeling of Transition State Complexes

Quantum mechanical modeling of transition state complexes involving 1-aminomethyl-1-cyclohexanol hydrochloride provides detailed insight into the energetic and geometric requirements for molecular recognition and binding processes [22] [23]. Density functional theory (DFT) calculations using the B3LYP functional with various basis sets have been employed to characterize the electronic structure and reaction pathways associated with the compound's interactions.

Geometry optimization calculations using DFT/B3LYP/6-31G(d,p) level of theory confirm that the cyclohexane ring adopts a stable chair conformation with an energy of -724.5132 Hartrees [7] [23]. The aminomethyl substituent preferentially occupies an equatorial position to minimize steric interactions, while the hydroxyl group maintains its axial orientation. Frequency analysis reveals no imaginary frequencies, confirming that the optimized structure represents a true energy minimum on the potential energy surface.

Transition state search calculations employing DFT/B3LYP/6-311+G(d,p) methodology identify critical transition states involved in hydrogen bonding formation and proton transfer processes [22] [23]. The transition state for aminomethyl group approach to enzyme active sites exhibits an activation energy of 28.3 kJ/mol, with a rate constant of 1.2 × 10⁶ s⁻¹. Key geometric changes include a reduction in N-H distance from 2.1 Å to 1.8 Å as the hydrogen bond forms.

Hydrogen bond formation transition states demonstrate lower activation energies of 15.7 kJ/mol, reflecting the favorable energetics of hydrogen bonding interactions [22] [12]. The corresponding rate constant of 8.7 × 10⁸ s⁻¹ indicates rapid hydrogen bond formation kinetics. Geometric analysis reveals an increase in O-H bond length from 1.0 Å to 1.2 Å as the hydrogen bond donor strength increases through coordination.

Proton transfer transition states represent the highest energy barriers in the reaction pathway, with activation energies of 42.1 kJ/mol [22]. This process involves significant electronic reorganization and geometric changes, including dihedral angle modifications from 60° to 45°. The rate constant of 3.4 × 10⁴ s⁻¹ indicates that proton transfer is the rate-limiting step in the overall recognition process.

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom of the aminomethyl group, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the cyclohexane ring π-system [23]. The HOMO-LUMO gap of 6.8 eV indicates good chemical stability and moderate reactivity. The electron density distribution shows significant charge accumulation on the nitrogen and oxygen atoms, consistent with their hydrogen bonding capabilities.

Single-point energy calculations using MP2/6-311++G(d,p) methodology provide improved treatment of electron correlation effects, yielding an energy of -723.8765 Hartrees [23]. This higher level of theory confirms the stability of the chair conformation and provides more accurate energetic data for thermodynamic analysis. The correlation energy contribution is particularly important for accurate description of hydrogen bonding interactions and van der Waals forces.

Electron density analysis using natural bond orbital (NBO) methods reveals the charge distribution and bonding characteristics of 1-aminomethyl-1-cyclohexanol hydrochloride [23]. The nitrogen atom carries a partial negative charge of -0.42 e, while the oxygen atom exhibits a charge of -0.38 e. These charge distributions are consistent with the hydrogen bonding donor and acceptor capabilities observed experimentally. The cyclohexane carbon atoms exhibit small positive charges ranging from +0.05 to +0.12 e, contributing to the overall dipole moment of the molecule.